Cas no 2139348-60-8 (Pomalidomide-PEG1-C2-COOH)

Pomalidomide-PEG1-C2-COOH 化学的及び物理的性質
名前と識別子
-
- Pomalidomide-PEG1-CO2H
- Pomalidomide-PEG1-C2-COOH
- OC(=O)CCOCCNC1=CC=CC2=C1C(=O)N(C1CCC(=O)NC1=O)C2=O
- 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid
- Crosslinker–E3 Ligase ligand conjugate
- Partial PROTAC
- Template for synthesis of targeted protein degrader
- Pomalidomide-PEG1-C2-acid
- 3-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino}ethoxy)propanoic acid
- 3-[2-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]propanoic acid
- Pomalidomide-PEG1-CH2CH2COOH
- MFCD32063496
- 3-[2-[[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]amino]ethoxy]propanoic Acid
- E83730
- Pomalidomide 4'-PEG1-acid
- A1-49687
- 2139348-60-8
- HY-137531
- 3-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]propanoic acid
- MS-26469
- CS-0139780
- EX-A4378
- SCHEMBL20111781
- 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid
- Pomalidomide-PEG1-COOH
- SY312560
- DB-378535
-
- インチ: 1S/C18H19N3O7/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25)
- InChIKey: GXCGXOBFROXMLV-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C(=CC=CC=2C(N1C1C(NC(CC1)=O)=O)=O)NCCOCCC(=O)O
計算された属性
- せいみつぶんしりょう: 389.12229995g/mol
- どういたいしつりょう: 389.12229995g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 680
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 142
Pomalidomide-PEG1-C2-COOH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-137531-25mg |
Pomalidomide-PEG1-C2-COOH |
2139348-60-8 | 99.88% | 25mg |
¥650 | 2024-07-20 | |
Ambeed | A832229-1g |
3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid |
2139348-60-8 | 95% | 1g |
$812.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y1235790-25mg |
Pomalidomide 4'-PEG1-acid |
2139348-60-8 | 98% | 25mg |
$280 | 2023-09-04 | |
Tenova Pharmaceuticals | T52017-50mg |
Pomalidomide-PEG1-C2-acid |
2139348-60-8 | >= 95% | 50mg |
$290.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y1235790-100mg |
Pomalidomide 4'-PEG1-acid |
2139348-60-8 | 98% | 100mg |
$195 | 2025-02-26 | |
Ambeed | A832229-100mg |
3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid |
2139348-60-8 | 95% | 100mg |
$169.0 | 2025-02-19 | |
Ambeed | A832229-50mg |
3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid |
2139348-60-8 | 95% | 50mg |
$115.0 | 2025-02-19 | |
Aaron | AR01LR1K-50mg |
Pomalidomide 4'-PEG1-acid |
2139348-60-8 | 95% | 50mg |
$98.00 | 2025-02-12 | |
Ambeed | A832229-250mg |
3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid |
2139348-60-8 | 95% | 250mg |
$305.0 | 2025-02-19 | |
MedChemExpress | HY-137531-100mg |
Pomalidomide-PEG1-C2-COOH |
2139348-60-8 | 99.88% | 100mg |
¥1506 | 2024-07-20 |
Pomalidomide-PEG1-C2-COOH 関連文献
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
Pomalidomide-PEG1-C2-COOHに関する追加情報
Introduction to Pomalidomide-PEG1-C2-COOH (CAS No: 2139348-60-8)
Pomalidomide-PEG1-C2-COOH, with the CAS number 2139348-60-8, is a compound of significant interest in the fields of chemistry and pharmacology. This compound is a derivative of pomalidomide, a known immunomodulatory drug, and has been modified with a polyethylene glycol (PEG) chain and a carboxylic acid group. The combination of these functional groups makes it a versatile molecule with potential applications in drug delivery systems, bioconjugation, and therapeutic development.
The structure of Pomalidomide-PEG1-C2-COOH consists of a central pomalidomide core, which is a bicyclic compound with immunomodulatory properties. Attached to this core is a PEG chain, which is known for its biocompatibility and ability to enhance solubility and stability of drugs in aqueous environments. The carboxylic acid group at the end of the PEG chain provides additional functionality, such as the ability to form amide bonds with other molecules, making it suitable for conjugation with proteins, peptides, or other therapeutic agents.
Recent studies have highlighted the potential of Pomalidomide-PEG1-C2-COOH in targeted drug delivery systems. The PEG chain not only improves the pharmacokinetics of the compound but also serves as a platform for attaching targeting ligands. For instance, researchers have explored the use of this compound as a carrier for anticancer drugs, where the PEG chain can be functionalized with tumor-targeting peptides or antibodies. This approach has shown promising results in enhancing the specificity and efficacy of anticancer therapies while reducing systemic toxicity.
In addition to its role in drug delivery, Pomalidomide-PEG1-C2-COOH has also been investigated for its potential in immunotherapy. The immunomodulatory properties of the pomalidomide core can be harnessed to modulate immune responses, making it a valuable tool in the development of vaccines and immune checkpoint inhibitors. Recent studies have demonstrated that this compound can enhance the activation of T-cells and dendritic cells, which are critical components of the adaptive immune system.
The synthesis of Pomalidomide-PEG1-C2-COOH involves a multi-step process that begins with the modification of pomalidomide to introduce reactive groups compatible with PEGylation. This is followed by coupling reactions to attach the PEG chain and the carboxylic acid group. The exact synthesis route may vary depending on the desired properties and applications of the final product.
One of the key advantages of Pomalidomide-PEG1-C2-COOH is its versatility in terms of chemical modification. The presence of both PEG and carboxylic acid groups allows for further functionalization, enabling researchers to tailor the compound for specific applications. For example, the carboxylic acid group can be used to form amide bonds with amino groups on proteins or peptides, creating bioconjugates with enhanced stability and functionality.
Recent advancements in nanotechnology have also led to the exploration of Pomalidomide-PEG1-C2-COOH as a component in nanoparticle-based drug delivery systems. These nanoparticles can encapsulate therapeutic agents such as anticancer drugs or siRNA molecules and deliver them directly to target tissues or cells. The PEG chain plays a crucial role in stabilizing these nanoparticles and preventing premature aggregation or clearance by the immune system.
In conclusion, Pomalidomide-PEG1-C2-COOH (CAS No: 2139348-60-8) is a highly versatile compound with significant potential in various areas of pharmacology and biotechnology. Its unique structure combines the immunomodulatory properties of pomalidomide with the biocompatibility and functionalizability of PEG chains. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing innovative therapeutic strategies.
2139348-60-8 (Pomalidomide-PEG1-C2-COOH) 関連製品
- 2229294-63-5(1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one)
- 957487-87-5(1-(2-chloro-6-fluorophenyl)methyl-5-methyl-3-nitro-1H-pyrazole)
- 1082844-32-3(1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one)
- 383128-42-5(2-(3-Fluorophenyl)piperidine)
- 2018757-18-9(1-Piperidinecarboxylic acid, 3-methyl-3-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester)
- 1644-76-4(6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine)
- 2228621-53-0(3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid)
- 1619982-49-8(2,6-dibromo-4-(2,4-dibromophenoxy)-Phenol)
- 2137692-56-7(3-Thiophenesulfonamide, N,2,4,5-tetramethyl-)
- 862810-50-2(N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide)
